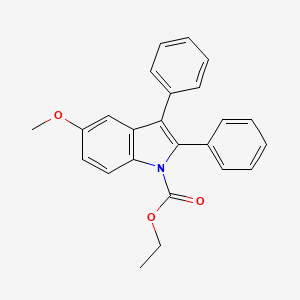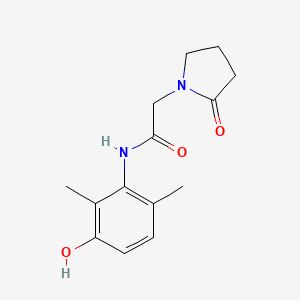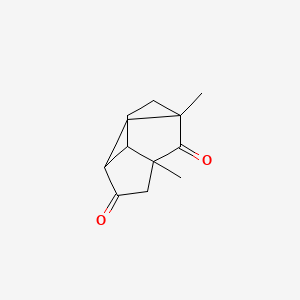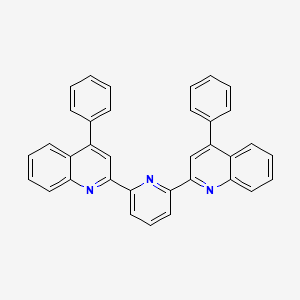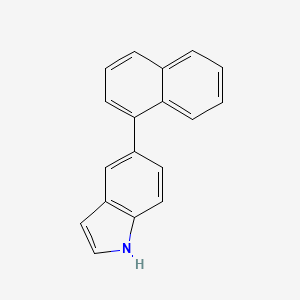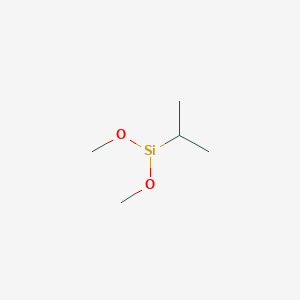
Methanesulfonic acid, trifluoro-, 2-(phenylmethyl)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid, trifluoro-, 2-(phenylmethyl)phenyl ester is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols This specific ester is characterized by the presence of a trifluoromethanesulfonyl group and a phenylmethyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 2-(phenylmethyl)phenyl ester typically involves the esterification of methanesulfonic acid with the corresponding alcohol. One common method is the reaction of methanesulfonic acid with 2-(phenylmethyl)phenol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid, trifluoro-, 2-(phenylmethyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Methanesulfonic acid, trifluoro-, 2-(phenylmethyl)phenyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methanesulfonic acid, trifluoro-, 2-(phenylmethyl)phenyl ester involves its interaction with molecular targets through various pathways. The ester group can undergo hydrolysis to release methanesulfonic acid and the corresponding alcohol, which can then participate in further chemical reactions. The trifluoromethanesulfonyl group is known for its strong electron-withdrawing properties, which can influence the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, 2-phenyl-1-naphthalenyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 2,4-bis(1,1-dimethylethyl)phenyl ester
Uniqueness
Methanesulfonic acid, trifluoro-, 2-(phenylmethyl)phenyl ester is unique due to the presence of both a trifluoromethanesulfonyl group and a phenylmethyl group attached to a phenyl ring. This combination of functional groups imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
166959-36-0 |
|---|---|
Formule moléculaire |
C14H11F3O3S |
Poids moléculaire |
316.30 g/mol |
Nom IUPAC |
(2-benzylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C14H11F3O3S/c15-14(16,17)21(18,19)20-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2 |
Clé InChI |
NMOVTTYGRLJTLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC=CC=C2OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




